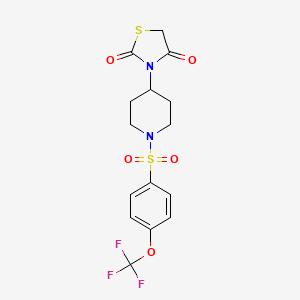
3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-2,4-dione core, which is a five-membered heterocyclic ring containing sulfur and oxygen atoms . The molecule also includes a trifluoromethoxyphenyl group and a piperidinyl group .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another related compound, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), was synthesized using ethyl malonyl chloride, 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidin-1-ium 2,2,2-trifluoroacetate, and triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxyphenyl group is an electron-withdrawing group, which can affect the electronic properties of the molecule .科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of thiazolidine-2,4-diones, which are closely related to 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, exhibit significant antimicrobial properties. A study demonstrated the synthesis of thiazolidine-2,4-diones and their efficacy against various bacterial strains like Staphylococcus aureus and Bacillus subtilis, showing good activity against gram-positive bacteria but not against gram-negative bacteria. These compounds also exhibited notable antifungal activity against fungi such as Aspergillus niger and A. flavus (Prakash et al., 2011).
Anticancer Activity
Another important application is in the field of cancer research. The synthesis and evaluation of thiazolidine-2,4-diones for anticancer activity revealed promising results. For instance, some derivatives have been tested against MCF-7 human breast cancer cell lines, showing potential as inhibitors of the topoisomerase-I enzyme, a target in cancer therapy (Kumar & Sharma, 2022).
Antihyperglycemic Agents
The derivatives of thiazolidine-2,4-diones have been explored for their potential as antihyperglycemic agents. A study evaluating sulfonylthiazolidinediones in an obese, insulin-resistant mouse model showed that these compounds could effectively lower glucose and insulin levels, indicating potential utility in managing type 2 diabetes (Wrobel et al., 1998).
Antiproliferative Activity
Furthermore, thiazolidine-2,4-dione derivatives have been investigated for their antiproliferative activity against human cancer cell lines. Certain compounds have demonstrated potent antiproliferative activity across various carcinoma cell lines, highlighting their potential in cancer treatment (Chandrappa et al., 2008).
Antimicrobial Evaluation
Additional studies have synthesized and evaluated various thiazolidine-2,4-dione derivatives for their antimicrobial activities, showing effectiveness against specific bacterial and fungal strains. This suggests their potential as therapeutic agents in treating infectious diseases (Jat et al., 2006).
将来の方向性
特性
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O5S2/c16-15(17,18)25-11-1-3-12(4-2-11)27(23,24)19-7-5-10(6-8-19)20-13(21)9-26-14(20)22/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPLYBAVQRSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

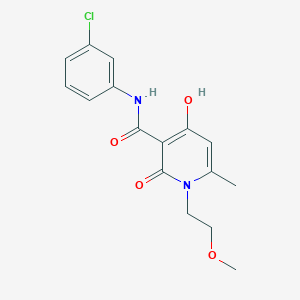
![4-(1,1-Dimethylethyl)-N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B2817362.png)
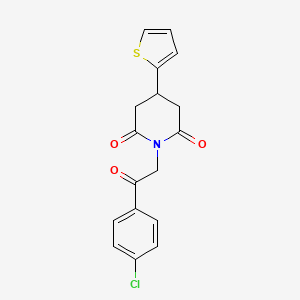
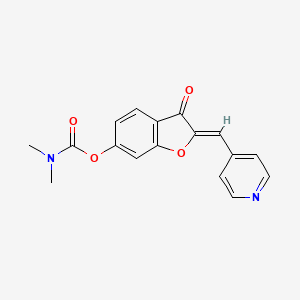
![2-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2817366.png)
![(2E)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2817368.png)
![5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2817369.png)
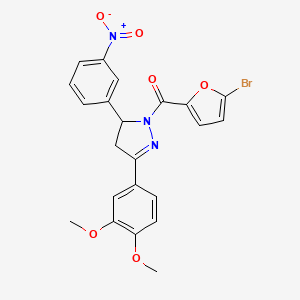
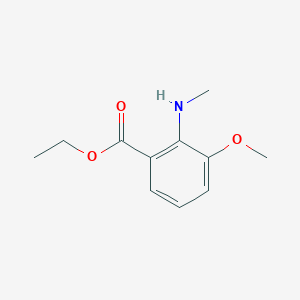
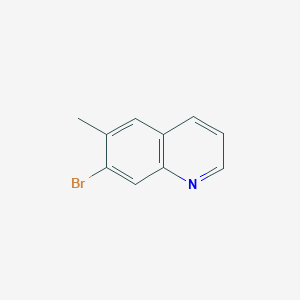
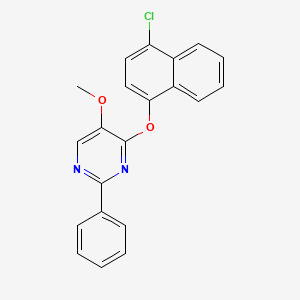
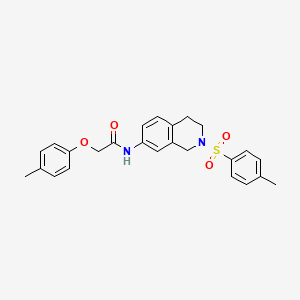
![2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)
